1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-23-15-9-7-14(8-10-15)20-17(21)19-12-18(22,13-5-6-13)16-4-3-11-24-16/h3-4,7-11,13,22H,2,5-6,12H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSYUTXRCFCDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2CC2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include furan-2,3-dione derivatives.
- Reduction products include alcohols or amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two structurally related molecules from the literature:
Key Differences:
Urea vs. Diketone Core :
- The target compound and the urea derivative from share a urea backbone, enabling hydrogen-bonding interactions. In contrast, the diketone in lacks this capacity but may exhibit stronger dipole interactions .
N1-Substituent: The target’s hydroxyethyl-cyclopropyl-furan chain introduces conformational rigidity and polarity, unlike the linear ethenyl group in . This could influence binding specificity in biological targets.
Furan-2-yl Role :
- In the target and , the furan-2-yl group may participate in π-π stacking or hydrogen bonding (via the oxygen atom). However, in , the furan is part of a diketone system, altering electron distribution compared to the urea-linked furan in the target .
Physicochemical Properties
- Molar Mass : The target compound has a higher molar mass (377.44 g/mol) than both reference compounds, suggesting lower solubility in aqueous media unless counterbalanced by its hydroxyl group.
Hypothetical Pharmacological Implications
- The cyclopropyl group in the target may reduce metabolic degradation compared to linear alkyl chains, a feature absent in the compared compounds.
- The ethoxy group’s larger size compared to methoxy () could modulate interactions with hydrophobic enzyme pockets, a critical factor in drug design .
Biological Activity
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea is a complex organic compound notable for its unique structural features, which include a cyclopropyl ring, a furan moiety, and a urea functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities that may target specific pathways relevant to various diseases.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 304.36 g/mol. The presence of the cyclopropyl and furan rings suggests unique interactions with biological targets, potentially enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 304.36 g/mol |
| Functional Groups | Urea, Hydroxyethyl, Furan, Cyclopropyl |
Synthesis
The synthesis of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea typically involves several steps:
- Formation of the cyclopropyl-furan intermediate : The reaction of cyclopropyl bromide with furan in the presence of a base.
- Hydroxyethylation : Reacting the intermediate with ethylene oxide introduces the hydroxyethyl group.
- Urea Formation : The final step involves reacting the hydroxyethyl intermediate with 4-ethoxyphenyl isocyanate to produce the desired urea compound.
Antimicrobial Activity
Studies indicate that derivatives of compounds containing furan and urea moieties often exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The minimum inhibitory concentrations (MICs) for these pathogens can vary significantly based on structural modifications .
Antitumor Activity
Compounds similar to 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea have been evaluated for antitumor activity. For example, related urea derivatives demonstrated broad-spectrum antitumor effects with varying degrees of potency against different cancer cell lines, indicating that structural features significantly influence biological efficacy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The urea moiety may interact with enzyme active sites, leading to inhibition of key metabolic pathways.
- Receptor Modulation : The unique structure allows for potential binding to specific receptors, altering signaling pathways critical in disease progression.
Case Studies
- Antimicrobial Efficacy : In a study evaluating various derivatives, it was found that modifications to the furan ring significantly enhanced antimicrobial activity against Salmonella typhi and Escherichia coli, suggesting that the introduction of specific substituents can optimize efficacy .
- Antitumor Studies : A derivative similar to this compound was tested against multiple cancer cell lines, yielding GI50 values indicating strong cytotoxic effects at low concentrations (e.g., 1.7 μM against non-small lung cancer). This highlights the potential for developing targeted therapies based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
